Lipophilicity Comparison: XLogP3 of Methyl 5-fluoro-2-(methylamino)benzoate Versus Key Analogs
The target compound demonstrates an XLogP3 of 3.4, positioning it between the more lipophilic non-fluorinated analog methyl 2-(methylamino)benzoate (estimated XLogP ~2.8) and less lipophilic primary amine analog methyl 2-amino-5-fluorobenzoate (XLogP ~2.3) [1]. This intermediate lipophilicity facilitates blood-brain barrier penetration while maintaining aqueous solubility suitable for formulation .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Methyl 2-amino-5-fluorobenzoate: ~2.3; Methyl 2-(methylamino)benzoate: ~2.8 (estimated) |
| Quantified Difference | ΔXLogP = +1.1 vs primary amine; +0.6 vs non-fluorinated N-methyl |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
XLogP differences of >0.5 units significantly alter membrane permeability and tissue distribution, making this compound distinct for CNS-targeted synthesis applications.
- [1] PubChem. (2025). Methyl 5-fluoro-2-(methylamino)benzoate: Computed Properties (XLogP3 = 3.4). PubChem CID 16102229. View Source
